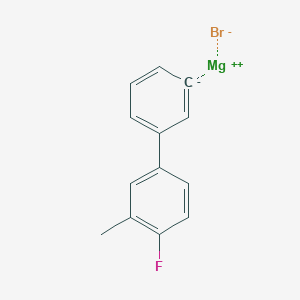
2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent widely used in organic synthesis. This compound is characterized by the presence of a magnesium-bromine bond, which makes it highly reactive and useful for forming carbon-carbon bonds in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide typically involves the reaction of 2-Chloro-5-(trifluoromethoxy)bromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete formation of the Grignard reagent.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction is monitored closely to ensure high yield and purity of the final product. The Grignard reagent is then typically stored in THF to maintain its stability and reactivity.
化学反应分析
Types of Reactions: 2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Nucleophilic Substitution: It can react with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions, such as the Kumada coupling, to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Alkyl Halides: These are used in nucleophilic substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.
科学研究应用
2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: It is a valuable reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceutical Research: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Employed in the preparation of novel materials with unique properties.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals and pesticides.
作用机制
The mechanism of action of 2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which enhances its nucleophilicity. This allows the compound to effectively form new carbon-carbon bonds through nucleophilic addition or substitution reactions.
相似化合物的比较
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
Comparison: 2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide is unique due to the presence of both chloro and trifluoromethoxy substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain types of chemical reactions compared to its analogs. The trifluoromethoxy group increases the electron-withdrawing capacity, while the chloro group provides additional reactivity sites for further functionalization.
属性
分子式 |
C7H3BrClF3MgO |
|---|---|
分子量 |
299.75 g/mol |
IUPAC 名称 |
magnesium;1-chloro-4-(trifluoromethoxy)benzene-6-ide;bromide |
InChI |
InChI=1S/C7H3ClF3O.BrH.Mg/c8-5-1-3-6(4-2-5)12-7(9,10)11;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI 键 |
NOTJQIWMQDBIOD-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=[C-]C=C1OC(F)(F)F)Cl.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


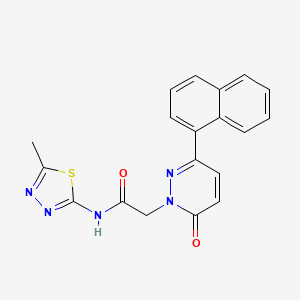
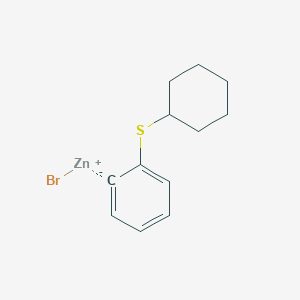
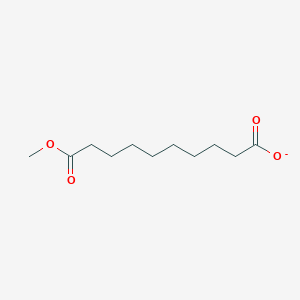
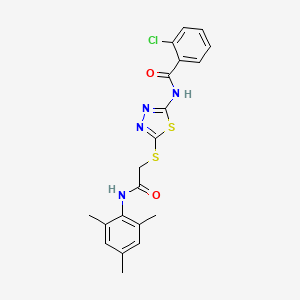
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)
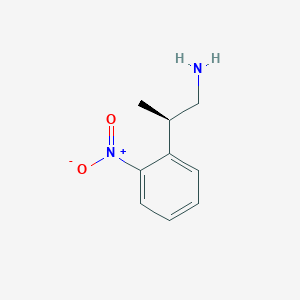
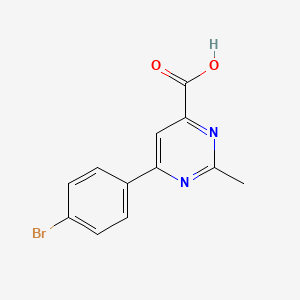
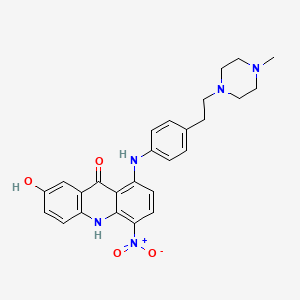

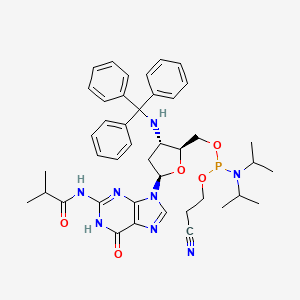
![3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
![(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
![3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B14886465.png)
